molecular formula C14H17NO4S3 B2621583 N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]ETHANE-1-SULFONAMIDE CAS No. 896341-40-5

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]ETHANE-1-SULFONAMIDE

Cat. No.: B2621583
CAS No.: 896341-40-5
M. Wt: 359.47
InChI Key: OZPYYADQIFWDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]ETHANE-1-SULFONAMIDE is an organosulfur compound that features both a benzenesulfonyl and a thiophene moiety

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S3/c1-2-21(16,17)15-11-14(13-9-6-10-20-13)22(18,19)12-7-4-3-5-8-12/h3-10,14-15H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPYYADQIFWDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]ETHANE-1-SULFONAMIDE typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]ETHANE-1-SULFONAMIDE can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]ETHANE-1-SULFONAMIDE has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]ETHANE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the thiophene moiety can interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide functional group.

    Thiophenes: Compounds such as thiophene-2-carboxylic acid and 2-aminothiophene are structurally similar due to the presence of the thiophene ring.

Uniqueness

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]ETHANE-1-SULFONAMIDE is unique due to the combination of both benzenesulfonyl and thiophene moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.